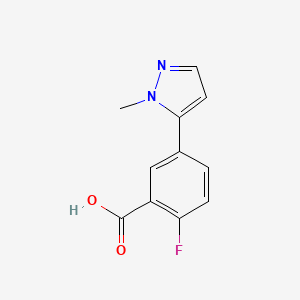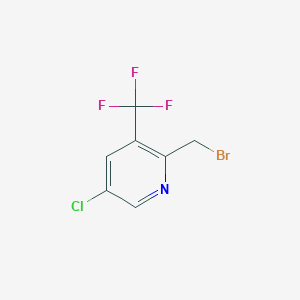
2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine
説明
“2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine” is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is also used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .Molecular Structure Analysis
The molecular structure of “2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine” is stabilized through N⋯H–O and O⋯H–C hydrogen bonds forming a five-membered ring structure . The bonding distance in N⋯H–O is determined to be 2.027 (2) Å, while that in O⋯H–C interaction is 2.728 (2) Å .Chemical Reactions Analysis
The chemical reactions involving “2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine” include regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine” include a melting point of 37-41 °C, a boiling point of 76°C at 8mm, and a density of 1.707±0.06 g/cm3 . It is insoluble in water .科学的研究の応用
Synthesis of Pesticides and Polyelectrolytes
2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine is instrumental in the synthesis of pesticides. Its fluorinated pyridine derivatives are crucial for developing new agrochemicals. For instance, a review highlighted its use in synthesizing 2,3-Dichloro-5-trifluoromethyl pyridine, emphasizing its widespread application in pesticide development (Lu Xin-xin, 2006). Additionally, it is a precursor to hyperbranched polyelectrolytes, demonstrating its versatility in polymer science. The synthesis from 3,5-lutidine and its subsequent N-alkylation to form new polyelectrolytes show its potential in material science applications (Sophie Monmoton et al., 2008).
Spectroscopic and Optical Studies
The compound also finds application in spectroscopic and optical studies. For example, spectroscopic characterization of a closely related derivative, 5-Bromo-2-(trifluoromethyl)pyridine, was conducted to understand its properties better, including its vibrational frequencies and chemical shifts. Such studies are crucial for developing materials with specific optical properties (H. Vural & M. Kara, 2017).
Molecular Structure Analysis
Investigations into molecular structures of brominium ions derived from pyridine compounds, including those similar to 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine, provide insights into the mechanisms of reactions involving these ions. Such research aids in understanding the structural basis for reactivity and potential applications in synthetic chemistry (A. A. Neverov et al., 2003).
Organic Synthesis
This compound is a key intermediate in organic synthesis processes. For instance, it contributes to synthesizing various organofluorine compounds, which are valuable in pharmaceuticals and agrochemicals. The efficient synthesis of trifluoromethyl-substituted pyridines from iodopyridines showcases the utility of such chloro-bromomethyl derivatives in creating compounds with specific functional groups (F. Cottet & M. Schlosser, 2002).
Safety And Hazards
特性
IUPAC Name |
2-(bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-2-6-5(7(10,11)12)1-4(9)3-13-6/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGQUHJLUFJGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




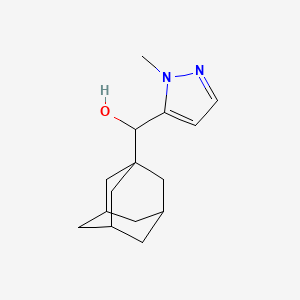
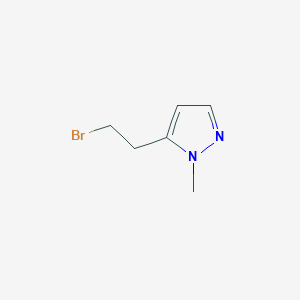
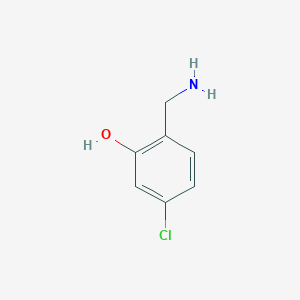
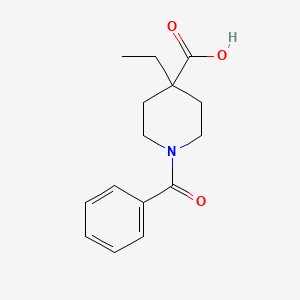
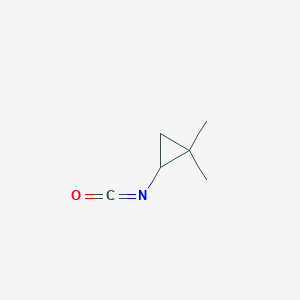
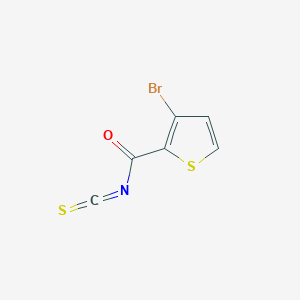
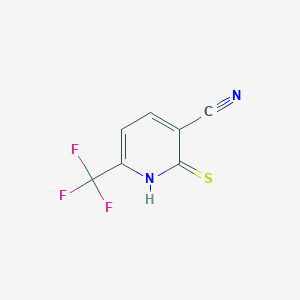
![N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine](/img/structure/B1529433.png)
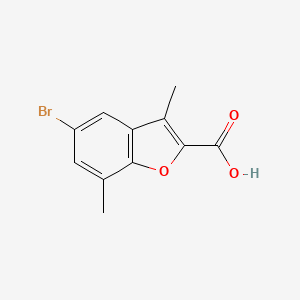
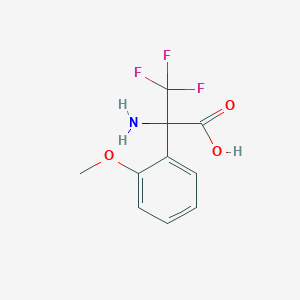
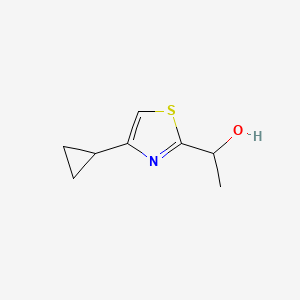
![tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate](/img/structure/B1529441.png)
